3-Bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone

Vue d'ensemble

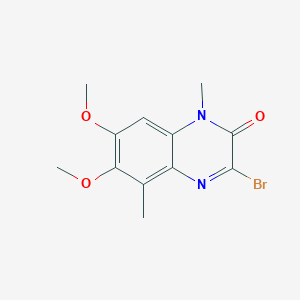

Description

3-Bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxalinone family This compound is characterized by the presence of a bromomethyl group at the third position, two methoxy groups at the sixth and seventh positions, and a methyl group at the first position of the quinoxalinone core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone typically involves the bromination of a precursor compound. One common method is the bromination of 6,7-dimethoxy-1-methylquinoxalin-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis .

Types of Reactions:

Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.

Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used in substitution reactions.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing agent used. For example, reaction with sodium azide would yield an azido derivative, while reaction with potassium thiolate would yield a thioether derivative .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 313.15 g/mol. Its unique structure includes a quinoxalinone core, which features both a benzene and a diazine ring. The presence of bromomethyl and dimethoxy groups enhances its reactivity and potential applications across multiple fields.

Organic Synthesis

3-Bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone serves as an important intermediate in organic synthesis. Its bromomethyl group allows for nucleophilic substitution reactions, making it a versatile building block for synthesizing more complex molecules.

Table: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Methoxyquinoxaline | Quinoxaline core with methoxy group | Known for antimicrobial properties |

| 2-Methylquinoxaline | Methyl substitution at position 2 | Exhibits neuroprotective effects |

| 5-Bromoquinoxaline | Bromine substitution at position 5 | Investigated for anti-cancer activity |

| This compound | Bromomethyl and dimethoxy functionalities | Enhanced reactivity in synthesis |

Analytical Chemistry

This compound has been recognized for its application as a fluorescence derivatization reagent , particularly for the detection of carboxylic acids in High-Performance Liquid Chromatography (HPLC). Its ability to form stable complexes with biomolecules enhances its utility in biochemical assays.

Case Study: Fluorescent Tagging of Carboxylic Acids

A study demonstrated that this compound can effectively label carboxylic acids, allowing for their detection and quantification in biological samples. This property is particularly useful in pharmacokinetics and metabolic studies where precise measurement of fatty acids is required .

Research indicates that this compound exhibits notable biological activities, including potential anti-tumor effects. It has been studied for its ability to inhibit certain cancer cell lines, making it a candidate for further investigation as an anti-cancer agent.

Table: Biological Activities of this compound

| Activity Type | Description |

|---|---|

| Anti-tumor activity | Inhibits growth of specific cancer cell lines |

| Fluorescence properties | Useful in detecting biomolecules in assays |

Future Research Directions

Given its promising properties, future research could focus on:

- Mechanistic Studies : Understanding the pathways through which this compound exerts its biological effects.

- Expanded Applications : Exploring its potential use in drug development or as a therapeutic agent.

- Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and reduce costs.

Mécanisme D'action

The mechanism of action of 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone is largely dependent on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .

Comparaison Avec Des Composés Similaires

6,7-Dimethoxy-1-methylquinoxalin-2-one: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

3-Chloromethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone: Similar structure but with a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and applications.

Uniqueness: 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for a broader range of chemical modifications compared to its analogs .

Activité Biologique

3-Bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone (commonly referred to as BR-DMEQ) is a synthetic compound belonging to the quinoxaline family. This class of compounds has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of BR-DMEQ, supported by data tables and relevant case studies.

BR-DMEQ has the following chemical characteristics:

| Property | Details |

|---|---|

| Chemical Formula | C₁₂H₁₃BrN₂O₃ |

| CAS Number | 100595-07-1 |

| Molecular Weight | 284.14 g/mol |

| Appearance | Solid |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

The biological activity of BR-DMEQ has been explored in various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Several studies have investigated the anticancer properties of BR-DMEQ. A notable study demonstrated that derivatives of quinoxaline, including BR-DMEQ, exhibited significant cytotoxic effects against various cancer cell lines. The compound showed an IC50 value in the low micromolar range, indicating potent anticancer activity. For instance:

- Cell Line : HCT-116 (colon cancer)

- IC50 : 1.9 µg/mL

- Cell Line : MCF-7 (breast cancer)

- IC50 : 2.3 µg/mL

- Comparison : Doxorubicin (reference drug) had an IC50 of 3.23 µg/mL .

Antiviral Activity

BR-DMEQ has also been evaluated for its antiviral properties. A study reported that certain quinoxaline derivatives showed inhibition against HIV-1 with an EC50 value of 0.15 ± 0.1 µg/mL, suggesting that BR-DMEQ could be a candidate for further antiviral research .

The precise mechanism through which BR-DMEQ exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell proliferation. The presence of bromine and methoxy groups may enhance its lipophilicity, facilitating better cell membrane penetration and interaction with intracellular targets.

Case Studies

- Study on Anticancer Properties :

- Antiviral Activity Assessment :

Propriétés

IUPAC Name |

3-(bromomethyl)-6,7-dimethoxy-1-methylquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O3/c1-15-9-5-11(18-3)10(17-2)4-7(9)14-8(6-13)12(15)16/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGGXASHVAMJCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2N=C(C1=O)CBr)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.